molecular formula C17H18N2OS B2530185 (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034357-21-4

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2530185
CAS RN: 2034357-21-4
M. Wt: 298.4
InChI Key: WGWGPUXJLHXMDU-UHFFFAOYSA-N
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Description

The chemical compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone, also known as DIAM, is a small molecule with potential applications in scientific research.

Scientific Research Applications

Synthesis and Biological Activities

Compounds with azetidinone and isoquinoline moieties, similar to the molecule of interest, have been synthesized and evaluated for their biological activities. For instance, a study detailed the synthesis of pyrimidine-azetidinone analogues and their evaluation for antioxidant, antimicrobial, and antitubercular activities. These compounds were synthesized from aromatic amines and N-phenylacetamide, followed by reactions leading to Schiff base intermediates and final azetidinone analogues. The synthesized compounds exhibited significant antimicrobial activity against various bacterial and fungal strains and showed potential in antituberculosis activity against Mycobacterium tuberculosis, suggesting a pathway to design antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Alkaloid Synthesis

Another study focused on the synthesis of new benzylisoquinoline alkaloids from Beilschmiedia brevipes, demonstrating the diversity and potential of isoquinoline derivatives in natural product synthesis and their biological relevance. This work highlights the structural variety and potential applications of isoquinoline derivatives in discovering new compounds with biological significance (Pudjiastuti et al., 2010).

Heterocyclic Compound Synthesis

The creation of heterocyclic compounds like azuleno[1,2-b]- and azuleno[1,2-c]thiophenes by reacting 2H-cyclohepta[b]furan-2-ones with enamines of 3-oxotetrahydrothiophenes has been reported. This research presents a method for synthesizing new heterocyclic structures, indicating the vast potential of incorporating isoquinoline and thiophene units into complex molecules for various scientific applications (Fujimori et al., 1983).

Potential in Ligand Synthesis

The synthesis and characterization of 2-azetidinones as precursors for pincer ligands, demonstrating applications in catalysis and organometallic chemistry, were explored. This work underlines the utility of azetidinone derivatives in synthesizing complex ligands for metal complexes, hinting at the broad utility of such compounds in catalysis and synthetic chemistry (Casarrubios et al., 2015).

Imaging Agents for Parkinson's Disease

Furthermore, research into the synthesis of HG-10-102-01 as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease showcases the application of similar compounds in medical imaging and diagnostics. This study exemplifies how structural analogues of the compound can be leveraged in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-17(15-6-8-21-12-15)19-10-16(11-19)18-7-5-13-3-1-2-4-14(13)9-18/h1-4,6,8,12,16H,5,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWGPUXJLHXMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone

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